BenchChemオンラインストアへようこそ!

2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid

Lipophilicity Physicochemical properties Drug-likeness

2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid (CAS 1023945-71-2, PubChem CID is a synthetic gamma-amino acid derivative containing a cyclohexylamino group at the alpha-carbon and a 4-ethoxyphenyl ketone moiety at the gamma-position. The compound has a molecular formula of C18H25NO4 and a molecular weight of 319.4 g/mol.

Molecular Formula C18H25NO4
Molecular Weight 319.401
CAS No. 1023945-71-2
Cat. No. B2735172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid
CAS1023945-71-2
Molecular FormulaC18H25NO4
Molecular Weight319.401
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)NC2CCCCC2
InChIInChI=1S/C18H25NO4/c1-2-23-15-10-8-13(9-11-15)17(20)12-16(18(21)22)19-14-6-4-3-5-7-14/h8-11,14,16,19H,2-7,12H2,1H3,(H,21,22)
InChIKeyCTZFYCNJLJYWDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid (CAS 1023945-71-2): Core Chemical Identity and Structural Class Definition


2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid (CAS 1023945-71-2, PubChem CID 3435570) is a synthetic gamma-amino acid derivative containing a cyclohexylamino group at the alpha-carbon and a 4-ethoxyphenyl ketone moiety at the gamma-position [1]. The compound has a molecular formula of C18H25NO4 and a molecular weight of 319.4 g/mol. It belongs to a broader series of 2-(cyclohexylamino)-4-oxobutanoic acid analogs that vary principally in the 4-phenyl substituent, including 4-chlorophenyl, 4-bromophenyl, 4-tert-butylphenyl, and 4-cyclohexylphenyl derivatives . The ethoxyphenyl substitution imparts distinct electronic and steric properties relative to halogenated or bulkier alkyl analogs, making this compound a valuable comparator for structure-activity relationship (SAR) studies in medicinal chemistry campaigns .

Why Generic Substitution Fails for 2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid: Physicochemical and SAR Differentiation Cannot Be Extrapolated from Halogenated or Alkyl Analogs


Within the 2-(cyclohexylamino)-4-oxobutanoic acid series, the 4-phenyl substituent critically determines molecular recognition, solubility, and target engagement profiles [1]. The 4-ethoxy group of CAS 1023945-71-2 is a moderate electron-donating substituent with hydrogen bond acceptor capacity, distinguishing it fundamentally from the electron-withdrawing 4-chloro and 4-bromo analogs, and from the purely hydrophobic 4-tert-butyl and 4-cyclohexyl variants. These differences manifest in the compound's XLogP3 of 1.2 and topological polar surface area of 75.6 Ų, which place it in a distinct physicochemical space relative to its analogs . Substituting any analog without adjusting for these property differences risks invalidating SAR hypotheses, altering cellular permeability, or disrupting target-ligand interactions, particularly in medicinal chemistry campaigns where subtle electronic effects modulate potency and selectivity . Direct quantitative evidence for this compound's differentiation follows below.

2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid (CAS 1023945-71-2): Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (XLogP3) Comparison: Ethoxy vs. Halogenated and Alkyl Analogs

The target compound exhibits an XLogP3 of 1.2, as computed by PubChem [1]. This lipophilicity is lower than that of the 4-bromophenyl analog (estimated MW 354.24, predicted XLogP3 ~2.0-2.5 based on the Hansch π of bromine) and the 4-tert-butylphenyl analog (estimated MW 331.45, predicted XLogP3 ~2.5-3.0). The 4-chlorophenyl analog (MW 309.79) is predicted to have comparable lipophilicity (XLogP3 ~1.5). The ethoxy substituent's oxygen atom introduces hydrogen bond acceptor capacity absent in the chloro and bromo analogs, reducing effective lipophilicity and increasing aqueous solubility potential [2].

Lipophilicity Physicochemical properties Drug-likeness

Hydrogen Bond Acceptor Capacity: Ethoxy Oxygen Enables Interactions Unavailable to Halogenated Analogs

The target compound possesses 5 hydrogen bond acceptor sites (including the ethoxy oxygen, the ketone oxygen, the carboxylic acid oxygens, and the amino nitrogen) compared to 4 acceptor sites in the 4-chlorophenyl and 4-bromophenyl analogs, which lack the additional oxygen atom [1]. The ethoxy oxygen serves as a hydrogen bond acceptor with a lone pair that can engage in directional interactions with target protein residues (e.g., serine, threonine, or tyrosine hydroxyl groups). This additional H-bond capacity is absent in the 4-chlorophenyl (CAS 1025101-05-6) and 4-bromophenyl (CAS 1031263-33-8) analogs, which present only hydrophobic halogen substituents at the 4-position .

Hydrogen bonding Molecular recognition Target engagement

Rotatable Bond Count and Conformational Flexibility: Ethoxy vs. Cyclohexylphenyl Analogs

The target compound contains 8 rotatable bonds, as computed by PubChem [1]. In contrast, the 4-cyclohexylphenyl analog (CAS 329703-25-5, MW 357.5) contains approximately 6-7 rotatable bonds due to the replacement of the flexible ethoxy chain with a rigid cyclohexyl ring directly attached to the phenyl group . While the 4-tert-butylphenyl analog has comparable rotatable bonds, its bulkier substituent imposes greater steric constraints and higher entropic penalties upon binding. The ethoxy group balances flexibility with moderate size, potentially allowing better conformational adaptation to target binding pockets while avoiding excessive entropic cost [2].

Conformational flexibility Entropic penalty Binding affinity

Vendor Purity and Quality Control Documentation: Batch-Specific Analytical Data Availability

The target compound (CAS 1023945-71-2) is supplied by AKSci (Cat# 4002CK) with a minimum purity specification of 95% and is accompanied by a Safety Data Sheet (SDS) and a Certificate of Analysis (COA) upon request . Bidepharm also offers this compound with standard purity of 95%, providing batch-specific QC documentation including NMR, HPLC, and GC analyses . In comparison, the 4-cyclohexylphenyl analog (CAS 329703-25-5) is available from Bidepharm at only 90% purity, and the 4-bromophenyl analog (CAS 1031263-33-8) is also specified at 90% purity . The higher baseline purity specification and more comprehensive analytical documentation for the ethoxyphenyl compound reduces the risk of irreproducible results due to impurities.

Purity specification Quality control Procurement reliability

Topological Polar Surface Area (TPSA) and Drug-Likeness: Ethoxy vs. Bulky Hydrophobic Analogs

The target compound has a calculated TPSA of 75.6 Ų, as reported by PubChem [1]. This value falls within the optimal range for oral bioavailability (TPSA < 140 Ų) and blood-brain barrier penetration (TPSA < 90 Ų). The 4-cyclohexylphenyl analog (MW 357.5) is predicted to have a comparable or slightly lower TPSA (~66-70 Ų) due to the absence of the ethoxy oxygen, while the 4-tert-butylphenyl analog likely has a TPSA ~66 Ų. The slightly higher TPSA of the target compound, combined with its lower XLogP3, positions it advantageously for balanced solubility-permeability profiles, a critical parameter in CNS drug discovery [2].

TPSA Drug-likeness Oral bioavailability prediction

Explicit Evidence Gap: No Published Head-to-Head Biological Data Available for This Compound

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, and Google Patents as of May 2026 identified no peer-reviewed publications reporting quantitative biological activity data (e.g., IC50, Ki, EC50) specifically for 2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid (CAS 1023945-71-2) against defined protein targets or cell-based assays, either alone or in head-to-head comparison with its structural analogs [1][2]. The compound is listed in the PubChem Substance database (CID 3435570) but has no associated BioAssay results. This contrasts with some cyclohexylamine derivatives that have been evaluated as NMDA receptor antagonists or soluble epoxide hydrolase inhibitors . However, none of these published datasets include the specific ethoxyphenyl compound.

Evidence gap Data availability Research recommendation

2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid (CAS 1023945-71-2): Recommended Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Studies Exploring Hydrogen Bond Acceptor Effects in Cyclohexylamino Acid Series

The ethoxyphenyl compound serves as the optimal hydrogen bond acceptor-containing representative in a systematic SAR series. Unlike the chloro, bromo, and alkyl analogs that rely on hydrophobic or halogen bonding interactions, the 4-ethoxy substituent introduces a directional H-bond acceptor (lone pair on oxygen) that can be probed against targets with complementary donor residues [1]. Researchers can procure this compound alongside the 4-chlorophenyl (CAS 1025101-05-6) and 4-bromophenyl (CAS 1031263-33-8) analogs to dissect the contribution of hydrogen bonding versus hydrophobic packing to binding affinity and selectivity .

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With an XLogP3 of 1.2 and TPSA of 75.6 Ų, this compound occupies a favorable region of CNS drug-like chemical space [1]. It can be used as a reference compound for calibrating in silico ADME prediction models or as a positive control in parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies, where its balanced properties enable meaningful comparisons with more lipophilic analogs [2].

Fragment-Based or Combinatorial Library Synthesis for Enzyme Inhibitor Discovery

The 2-(cyclohexylamino)-4-oxobutanoic acid scaffold is amenable to further derivatization at the carboxylic acid terminus (e.g., amide, ester, or hydroxamic acid formation) to explore zinc-binding groups for metalloprotease or histone deacetylase (HDAC) targets. The ethoxyphenyl variant, with its higher purity specification (95% vs. 90% for the cyclohexylphenyl and bromophenyl analogs), ensures that library synthesis proceeds with minimal impurity interference, reducing false positives in high-throughput screening .

Negative Control Selection for Studies Requiring a Bioinactive Cyclohexylamino Acid

Given the absence of reported biological activity for this compound in PubChem BioAssay and ChEMBL [3], it may serve as an ideal negative control in target-based assays when studying more potent cyclohexylamine derivatives (e.g., NMDA antagonists or sEH inhibitors). The compound's distinct physicochemical profile confirms its structural similarity to active analogs while its lack of known bioactivity reduces the risk of confounding results in control experiments [2].

Quote Request

Request a Quote for 2-(Cyclohexylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.